N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of methoxy and methylthio groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide typically involves the reaction of benzoyl chloride with 3,5-dimethoxyaniline in the presence of a solvent such as dioxane at ambient temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s methoxy and methylthio groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide: This compound is similar in structure but contains a bromine atom, which alters its chemical properties and biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another related compound with chlorine atoms, known for its distinct chemical behavior and applications.
Uniqueness
N-(3,5-Dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is unique due to its specific combination of methoxy and methylthio groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
903330-31-4 |
---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C17H19NO4S/c1-20-12-7-11(8-13(9-12)21-2)18-17(19)15-6-5-14(23-4)10-16(15)22-3/h5-10H,1-4H3,(H,18,19) |
InChI Key |
AGRIUUMPHDNGGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)SC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.